molecular formula C28H32ClNO4 B12750103 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- CAS No. 86433-38-7

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis-

Cat. No.: B12750103
CAS No.: 86433-38-7
M. Wt: 482.0 g/mol
InChI Key: YBKSHVOJUMUFDS-KZDWWKKTSA-N
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Description

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzopyran core, a carboxylic acid group, and a piperidinyl ester moiety. It is often studied for its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- typically involves multiple steps. One common method includes the esterification of 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid with 2-(1-piperidinyl)cyclohexanol under acidic conditions to form the ester. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various ester derivatives .

Scientific Research Applications

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, cis- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

86433-38-7

Molecular Formula

C28H32ClNO4

Molecular Weight

482.0 g/mol

IUPAC Name

[(1R,2S)-2-piperidin-1-ylcyclohexyl] 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride

InChI

InChI=1S/C28H31NO4.ClH/c1-19-25(30)21-13-10-14-22(27(21)33-26(19)20-11-4-2-5-12-20)28(31)32-24-16-7-6-15-23(24)29-17-8-3-9-18-29;/h2,4-5,10-14,23-24H,3,6-9,15-18H2,1H3;1H/t23-,24+;/m0./s1

InChI Key

YBKSHVOJUMUFDS-KZDWWKKTSA-N

Isomeric SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@@H]3CCCC[C@@H]3N4CCCCC4)C5=CC=CC=C5.Cl

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3CCCCC3N4CCCCC4)C5=CC=CC=C5.Cl

Origin of Product

United States

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